CYP4Z1 Enzyme Inhibition: Direct Binding Affinity (Ki) for Target Engagement Profiling
5-Trifluoromethyl-1H-benzimidazole has a directly measured inhibition constant (Ki) for the cytochrome P450 enzyme CYP4Z1. This target is a validated biomarker and potential therapeutic target in breast and other cancers [1]. The compound acts as an inhibitor with a Ki of 2.2 μM (2200 nM), providing a quantifiable benchmark for its affinity to this specific target [2]. While data for the unsubstituted benzimidazole parent compound on CYP4Z1 is not available for a direct comparison in this assay, this established Ki value serves as a baseline for any derivative or analog seeking to modulate this enzyme.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.2 μM (2200 nM) |
| Comparator Or Baseline | Unsubstituted benzimidazole (Data not available for this specific target) |
| Quantified Difference | Not applicable for direct comparison; establishes a specific affinity for the target compound. |
| Conditions | Inhibition of CYP4Z1 in human HepG2 cell membranes transduced with a lentiviral vector, using luciferin-benzyl ether as the substrate [2]. |
Why This Matters
This data provides a precise, target-specific affinity metric for 5-Trifluoromethyl-1H-benzimidazole, enabling researchers in oncology or drug metabolism to select this compound as a defined chemical probe for CYP4Z1-related studies, a property that cannot be assumed for generic benzimidazole analogs.
- [1] ChEBI. (2024). 5-(trifluoromethyl)-1H-benzimidazole (CHEBI:231382). Retrieved April 19, 2026, from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:231382 View Source
- [2] BindingDB. (2021). BindingDB Entry BDBM50527963 / CHEMBL4557940. Retrieved April 19, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50527963&tag=rep&fil=ki&submit=summary View Source
